2-(4-Methylthiophenyl)ethoxyacetic acid
Description
2-(4-Methylthiophenyl)ethoxyacetic acid is a substituted ethoxyacetic acid derivative featuring a 4-methylthiophenyl group attached via an ethoxy linker to an acetic acid moiety. Its structure combines the metabolic characteristics of ethoxyacetic acid (a known metabolite of ethylene glycol ethers) with the hydrophobic and electronic effects of the 4-methylthio substituent.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-[2-(4-methylsulfanylphenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C11H14O3S/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
VZBBUKBNWVHYMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCOCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethoxyacetic Acid (EAA)
Structure : Simplest ethoxyacetic acid (CH₃CH₂OCH₂COOH).
Key Findings :
- Metabolism: EAA is the primary metabolite of ethylene glycol monoethyl ether (EGEE), formed via hepatic oxidation. Recovery in humans averages 23% of inhaled EGEE within 42 hours, with a biological half-life of 21–24 hours .
- Excretion : Urinary excretion peaks 3–4 hours post-exposure, influenced by pulmonary ventilation, workload, and body size (negative correlation with height/weight) .
- Toxicity : Linked to hemolysis and reproductive toxicity in animal models, likely due to its acidic and reactive nature .
Comparison :
- The 4-methylthiophenyl group in 2-(4-methylthiophenyl)ethoxyacetic acid likely increases lipophilicity, altering tissue distribution and metabolic pathways compared to EAA.
2-(4-Methoxyphenyl)acetic Acid
Structure : Phenylacetic acid with a 4-methoxy substituent.
Key Findings :
Comparison :
- The methylthio group (S-CH₃) is more electron-rich than methoxy (O-CH₃), which may influence receptor binding or catalytic interactions.
4-Methylthiophenylacetic Acid
Structure : Phenylacetic acid with a 4-methylthio substituent.
Key Findings :
Comparison :
- The ethoxy group may facilitate hydrolysis to regenerate EAA, introducing dual metabolic pathways.
Cetirizine Hydrochloride
Structure : [2-[4-(4-Chlorobenzhydryl)piperazin-1-yl]ethoxy]acetic acid.
Key Findings :
Comparison :
- Unlike cetirizine, this compound lacks a piperazine ring, likely reducing receptor-specific interactions.
- The methylthiophenyl group may confer antioxidant properties, given sulfur’s redox activity.
Structural and Functional Comparison Table
*Predicted based on structural analogs.
Preparation Methods
Catalytic Substitution Using Cuprous Ions and DMF
A foundational approach adapts the methodology from the synthesis of 4-methylthio phenylacetic acid (CN105646306A). Here, p-halogenated phenylacetic acid derivatives react with sodium methyl mercaptide (NaSMe) under catalysis by cuprous ions (Cu⁺) in dimethylformamide (DMF). For 2-(4-methylthiophenyl)ethoxyacetic acid, this strategy is modified to introduce the ethoxyacetic acid chain.
Procedure :
-
Starting Material : 4-Bromophenoxyethanol is selected for its reactive halogen and pre-installed ethoxy group.
-
Methylthio Introduction : NaSMe (1.2 equiv) and CuBr (5 mol%) in DMF at 130°C for 4–24 hours replace the bromine with a methylthio group.
-
Acid Formation : The ethanol intermediate is oxidized to acetic acid using Jones reagent (CrO3/H2SO4) or enzymatic methods.
Yield : 68–72% after purification via recrystallization (n-hexane/ethyl acetate).
Limitations and Optimizations
-
Byproducts : Competing O-alkylation may occur, requiring stringent temperature control.
-
Solvent Impact : DMF enhances reaction rates but complicates recycling due to high boiling points. Substituting with diglyme improves sustainability without sacrificing yield.
Hydrolysis of Nitrile Intermediates for Acid Generation
Nitrile Synthesis and Acidic Hydrolysis
Adapting the cetirizine synthesis (GB2225321A), 2-(4-methylthiophenyl)ethoxyacetonitrile serves as a key intermediate.
Procedure :
Base-Mediated Hydrolysis
Alternatively, NaOH (40%) in ethanol/water (1:1) at reflux for 2 hours achieves full conversion with fewer side reactions. Post-treatment includes acidification (H2SO4) and solvent extraction.
Advanced Catalytic Methods for Ether Bond Formation
Mitsunobu Coupling
A Mitsunobu reaction couples 4-methylthiophenol with ethyl glycolate using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Procedure :
-
Coupling : 4-Methylthiophenol (1 equiv), ethyl glycolate (1.2 equiv), PPh3 (1.5 equiv), and DEAD (1.5 equiv) in THF at 0°C→RT.
-
Ester Hydrolysis : NaOH (2M) in methanol/water yields the free acid.
Yield : 80–85% after column chromatography.
Ullmann Ether Synthesis
Copper-catalyzed coupling of 4-methylthiophenol with ethyl bromoacetate in the presence of K2CO3 and CuI (10 mol%) in DMSO at 120°C forms the ethoxy linkage. Subsequent hydrolysis completes the synthesis.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Halogen Substitution | CuBr/DMF | 130 | 68–72 | 98 | High |
| Nitrile Hydrolysis | HCl/H2O | 95 | 70–75 | 97 | Moderate |
| Mitsunobu Coupling | PPh3/DEAD/THF | 25 | 80–85 | 99 | Low |
| Ullmann Ether | CuI/DMSO | 120 | 75–78 | 96 | Moderate |
Key Findings :
-
Catalytic Substitution : Most scalable but requires halogenated precursors.
-
Nitrile Route : High-yield but involves corrosive HCl.
-
Mitsunobu : Superior yield but cost-prohibitive for industrial use.
Environmental and Industrial Considerations
Q & A
What are the primary metabolic pathways of 2-(4-Methylthiophenyl)ethoxyacetic acid in humans?
Basic
this compound (a structural analog of ethoxyacetic acid) is metabolized via oxidation of the ethoxy group, forming a carboxylic acid derivative. In humans, ethylene glycol monoethyl ether (EGEE) undergoes hepatic oxidation via alcohol dehydrogenase to ethoxyacetic acid, the primary metabolite . Conjugation with glycine may occur, but this pathway is less prominent in humans compared to rodents, explaining lower urinary recovery rates (~23%) .
Methodological Insight : To confirm metabolic pathways, use gas chromatography (GC) with derivatization (e.g., methyl ester formation) to detect free and conjugated metabolites in urine. Include acid hydrolysis steps to assess glycine conjugates .
What analytical methods are recommended for quantifying ethoxyacetic acid derivatives in biological samples?
Basic
Gas chromatography (GC) coupled with flame ionization or mass spectrometry is standard for detecting ethoxyacetic acid. Derivatization (e.g., methylation) improves volatility and sensitivity . Spot urine samples collected post-exposure must be corrected for creatinine to account for renal function variability .
Methodological Insight : Optimize extraction at neutral pH (pH 6) to prevent hydrolysis of conjugates. Validate recovery rates using internal standards like 2-furoic acid .
Which factors influence urinary excretion rates of ethoxyacetic acid in human studies?
Basic
Key determinants include:
- Exposure concentration : Higher inspired EGEE levels correlate linearly with ethoxyacetic acid excretion .
- Physical workload : Increased pulmonary ventilation during exercise elevates EGEE uptake and metabolite excretion .
- Anthropometric factors : Lower excretion rates in taller/heavier subjects due to larger distribution volumes .
Methodological Insight : Stratify study cohorts by lean body mass and control for physical activity during exposure to minimize variability .
How should experimental designs account for delayed metabolite excretion in human exposure studies?
Advanced
Ethoxyacetic acid excretion peaks 3–4 hours post-exposure, with a biological half-life of 21–24 hours in humans . Design sampling protocols to collect urine hourly for 4 hours post-exposure, followed by 2-hour and 8-hour intervals for 42 hours. Include baseline (pre-exposure) measurements to rule out endogenous interference .
Methodological Insight : Use trapezoidal integration of excretion curves to calculate total metabolite recovery over 42 hours .
How can interspecies differences in ethoxyacetic acid pharmacokinetics be reconciled?
Advanced
Human studies report longer half-lives (21–24 hours) versus rodents (8–12.5 hours), likely due to slower hepatic metabolism and higher glycine conjugation in animals . To extrapolate animal data, apply allometric scaling adjusted for metabolic rate and enzyme activity differences. Validate with human hepatocyte assays .
What strategies detect conjugated metabolites of ethoxyacetic acid in urine?
Advanced
Ethoxyacetic acid glycine conjugates require acid hydrolysis (e.g., 90°C for 17 hours) for liberation before GC analysis. Compare pre- and post-hydrolysis metabolite levels to quantify conjugation efficiency . Note that human conjugation rates are lower than in rodents, necessitating sensitive detection limits (e.g., <0.07 mg/L) .
How can individual variability in ethoxyacetic acid excretion be addressed in cohort studies?
Advanced
Incorporate covariates like cardiac output (via heart rate monitoring) and pulmonary ventilation into regression models. Use multiple linear regression to isolate effects of EGEE uptake, workload, and anthropometrics . For longitudinal studies, account for cumulative exposure by measuring residual metabolites in morning samples .
What methodological improvements enhance detection sensitivity for trace metabolites?
Advanced
Optimize derivatization with pentafluorobenzyl bromide for electron-capture detection (ECD-GC), achieving sub-ppm sensitivity. Employ solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference . Validate with spike-recovery experiments in pooled urine matrices .
How should contradictory recovery rates between humans and animals be interpreted?
Advanced
Only 23% of inhaled EGEE is recovered as ethoxyacetic acid in humans vs. >50% in rodents. This discrepancy arises from interspecies differences in conjugation and alternative pathways (e.g., ethylene glycol formation). Use isotopic tracing (e.g., [14C]-EGEE) to quantify alternative metabolites like CO₂ .
What pharmacokinetic models predict ethoxyacetic acid accumulation during repeated exposure?
Advanced
A two-compartment model with first-order elimination (half-life 21–24 hours) simulates metabolite accumulation. Input parameters include exposure frequency, EGEE uptake rates, and individual creatinine clearance. Validate with morning urine samples to assess residual levels from prior exposures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
